molecular formula C24H27N3O B11303085 N-[4-(diethylamino)benzyl]-2-methyl-N-(pyridin-2-yl)benzamide

N-[4-(diethylamino)benzyl]-2-methyl-N-(pyridin-2-yl)benzamide

Cat. No.: B11303085
M. Wt: 373.5 g/mol
InChI Key: CGAVPYURPWRJBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:

    Formation of the Benzamide Core: This can be achieved through the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 2-aminopyridine.

    Introduction of the Diethylamino Group: This step involves the alkylation of 4-aminobenzyl chloride with diethylamine under basic conditions.

    Coupling Reaction: The final step is the coupling of the diethylaminobenzyl derivative with the benzamide core under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE
  • N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-METHYL-N-(PYRIDIN-3-YL)BENZAMIDE

Uniqueness

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.

Properties

Molecular Formula

C24H27N3O

Molecular Weight

373.5 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-2-methyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C24H27N3O/c1-4-26(5-2)21-15-13-20(14-16-21)18-27(23-12-8-9-17-25-23)24(28)22-11-7-6-10-19(22)3/h6-17H,4-5,18H2,1-3H3

InChI Key

CGAVPYURPWRJBP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.